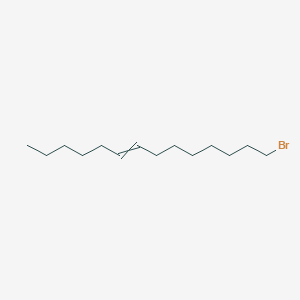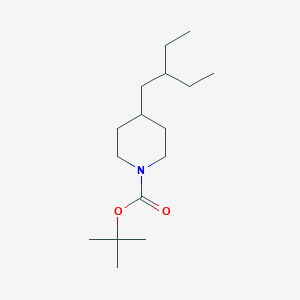![molecular formula C40H48OSn B12589040 4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one CAS No. 648425-04-1](/img/structure/B12589040.png)
4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one is a complex organotin compound known for its unique chemical structure and properties This compound is characterized by the presence of a phenyl group, a butenone moiety, and a tris(2-methyl-2-phenylpropyl)stannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one typically involves the reaction of 4-phenyl-3-buten-2-one with tris(2-methyl-2-phenylpropyl)tin chloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product formation. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield simpler organotin compounds.
Substitution: The stannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while reduction could produce simpler organotin hydrides.
Scientific Research Applications
4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s organotin moiety makes it a candidate for studying biological interactions and potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in drug development, especially in targeting specific molecular pathways.
Industry: It is investigated for its role in material science, including the development of new polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one involves its interaction with molecular targets through its organotin moiety. The stannyl group can form bonds with various substrates, facilitating reactions such as cross-coupling and polymerization. The phenyl and butenone groups contribute to the compound’s reactivity and stability, allowing it to participate in diverse chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3-buten-2-one: A simpler analog without the stannyl group.
Tris(2-methyl-2-phenylpropyl)tin chloride: The precursor used in the synthesis of the target compound.
Organotin hydrides: Compounds with similar organotin moieties but different functional groups.
Uniqueness
4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one is unique due to its combination of a phenyl group, a butenone moiety, and a tris(2-methyl-2-phenylpropyl)stannyl group. This unique structure imparts distinct chemical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
648425-04-1 |
|---|---|
Molecular Formula |
C40H48OSn |
Molecular Weight |
663.5 g/mol |
IUPAC Name |
4-phenyl-3-tris(2-methyl-2-phenylpropyl)stannylbut-3-en-2-one |
InChI |
InChI=1S/C10H9O.3C10H13.Sn/c1-9(11)7-8-10-5-3-2-4-6-10;3*1-10(2,3)9-7-5-4-6-8-9;/h2-6,8H,1H3;3*4-8H,1H2,2-3H3; |
InChI Key |
IKHFNBOHIJYGEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1)[Sn](CC(C)(C)C2=CC=CC=C2)(CC(C)(C)C3=CC=CC=C3)CC(C)(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole](/img/structure/B12588964.png)
![1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one](/img/structure/B12588976.png)

![3-[(3-Hydroxynaphthalen-2-yl)amino]-3-oxopropanoic acid](/img/structure/B12588992.png)
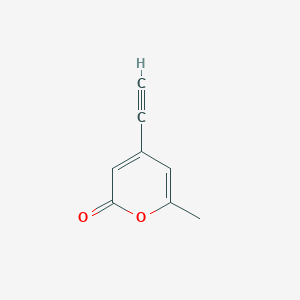
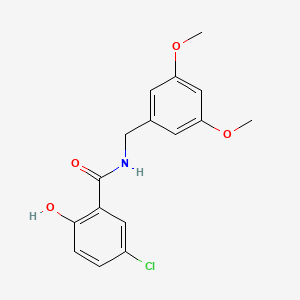
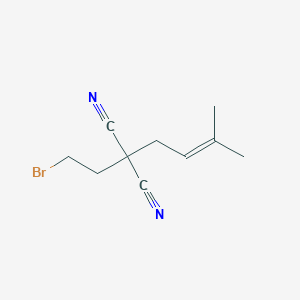
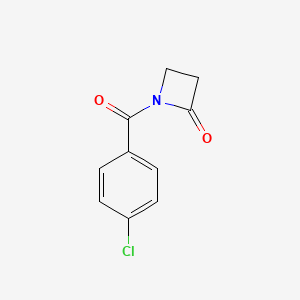
![[3-{2-[(Octacosan-11-yl)oxy]-2-oxoethyl}-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]acetate](/img/structure/B12589018.png)
![2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine](/img/structure/B12589022.png)
![9-[(9H-Fluoren-9-yl)(diphenyl)silyl]-9H-carbazole](/img/structure/B12589024.png)
![1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol](/img/structure/B12589036.png)
